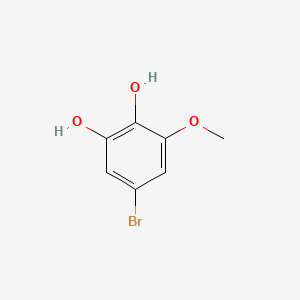

5-bromo-3-methoxybenzene-1,2-diol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-methoxybenzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO3/c1-11-6-3-4(8)2-5(9)7(6)10/h2-3,9-10H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKDVOCHWXMVPIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450920 | |

| Record name | 1,2-benzenediol,5-bromo-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38790-07-7 | |

| Record name | 1,2-benzenediol,5-bromo-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Bromo 3 Methoxybenzene 1,2 Diol

Established Synthetic Pathways for Substituted Catechols

The synthesis of substituted catechols like 5-bromo-3-methoxybenzene-1,2-diol builds upon fundamental reactions developed for benzene (B151609) and its simpler derivatives. These methods are adapted to control the placement of substituents on the aromatic ring.

Electrophilic Aromatic Substitution Strategies for Bromination

Electrophilic aromatic substitution (EAS) is a foundational method for introducing a bromine atom to an aromatic ring. The outcome of the bromination of a substituted benzene ring is dictated by the directing effects of the existing substituents. In the case of precursors to this compound, the hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are powerful activating groups and are ortho, para-directing. libretexts.org

When considering a precursor like 3-methoxybenzene-1,2-diol, both the hydroxyl and methoxy groups activate the ring towards electrophilic attack. The methoxy group in anisole (B1667542) (methoxybenzene), for instance, strongly directs bromination to the para position, with a smaller amount of the ortho isomer being formed. libretexts.orgyoutube.com The hydroxyl groups of the catechol moiety are even stronger activating groups. Direct bromination of 3-methoxybenzene-1,2-diol would likely lead to a mixture of products due to multiple activated positions, and over-bromination is a significant risk. Furthermore, the catechol moiety is sensitive to oxidation under the conditions often used for halogenation (e.g., Br₂ with a Lewis acid catalyst like FeBr₃). youtube.com Therefore, direct bromination of the unprotected catechol is generally not a viable synthetic strategy. A more controlled approach often involves brominating a precursor with fewer activating groups or utilizing protecting groups.

Table 1: Isomer Distribution in the Bromination of Anisole

| Reactant | Product | Isomer Distribution |

|---|---|---|

| Anisole (Methoxybenzene) | Bromoanisole | ~90% para, ~10% ortho |

Data synthesized from findings on electrophilic aromatic substitution. libretexts.org

Metallation-Based Approaches from Tribromoanisole Derivatives

Metallation reactions, particularly lithium-halogen exchange, offer a powerful method for converting aryl halides into organometallic reagents, which can then be treated with electrophiles to introduce new functional groups. A hypothetical pathway to a substituted catechol could begin with a polyhalogenated precursor like a tribromoanisole.

This strategy would involve a sequence of regioselective lithium-halogen exchanges followed by quenching with an appropriate oxygen electrophile. For example, a tribromoanisole could undergo selective metallation at one of the bromine positions, followed by reaction with an electrophile like trimethyl borate, which after oxidative workup (e.g., with H₂O₂) yields a hydroxyl group. Repeating this sequence could, in principle, build the catechol functionality. However, controlling the regioselectivity of multiple lithium-halogen exchanges on a complex substrate can be challenging and is highly dependent on the substitution pattern and reaction conditions. While there are reports on the synthesis of complex brominated phenols using related multi-step methods involving metallation and demethylation, a direct, high-yield synthesis from a tribromoanisole to this compound is not a commonly cited route. researchgate.net

Oxidative Conversions in Synthesis

Oxidative methods are crucial in the synthesis of catechols. nih.gov One of the classic methods is the Dakin oxidation, where an ortho-hydroxybenzaldehyde is oxidized to a catechol using hydrogen peroxide in a basic solution. orgsyn.org For the target molecule, this would involve the synthesis of 2,3-dihydroxy-4-methoxybenzaldehyde, which could then be converted to the desired catechol.

Modern synthetic chemistry has introduced more sophisticated oxidative conversions. Palladium-catalyzed C–H oxygenation, directed by a silanol (B1196071) group, allows for the highly site-selective conversion of phenols into catechols. nih.gov This process involves an initial acetoxylation at the ortho position, followed by cyclization and desilylation to reveal the catechol. Another approach involves the oxidation of phenols to ortho-quinones, which are then reduced to catechols. nih.gov However, this method can be limited to electron-rich substrates and may lack regioselectivity. nih.gov

Biocatalysis presents an alternative, environmentally safer route. Enzymes such as monooxygenases and dioxygenases can perform specific hydroxylations on aromatic rings to produce catechols. nih.govwur.nl For instance, toluene (B28343) dioxygenase is used to convert toluene into 3-methylcatechol (B131232) via a cis-dihydrodiol intermediate. wur.nl A similar enzymatic approach could potentially be developed for the synthesis of substituted catechols like the target compound.

Precursor Chemistry and Advanced Synthetic Routes

Advanced syntheses of this compound often rely on the derivatization of carefully chosen precursors, where the strategic introduction and manipulation of functional groups are key.

Derivatization from Related Brominated Catechols and Resorcinols

A highly effective strategy for synthesizing complex substituted phenols is the derivatization of simpler, readily available precursors. Resorcinol (B1680541) (1,3-dihydroxybenzene) and its derivatives are common starting points. For instance, a synthetic route to 5-bromo-1,2,3-trimethoxybenzene, a potential precursor to the target molecule, has been developed starting from resorcinol. google.com

A more direct approach involves the selective demethylation of a more highly methoxylated precursor. For example, 1-bromo-3,5-dimethoxybenzene (B32327) can be selectively mono-demethylated using boron tribromide (BBr₃) to yield 3-bromo-5-methoxyphenol (B1287468), a resorcinol derivative. beilstein-journals.org Further functionalization of this intermediate could lead to the desired catechol structure. The total synthesis of other complex, naturally occurring brominated catechols has also been achieved starting from brominated dimethoxyphenyl methanols, employing BBr₃ for the crucial regioselective demethylation step to unmask the catechol hydroxyl groups. researchgate.net This highlights the power of using multi-substituted methoxybenzenes as stable precursors that can be deprotected in the final stages of a synthesis.

Catalytic Approaches in Related Syntheses

The introduction of hydroxyl groups onto an aromatic ring, particularly to form the catechol moiety, can be achieved through various catalytic methods. These approaches often offer milder conditions and greater selectivity compared to classical stoichiometric reactions.

Versatile methods for preparing substituted catechols include the oxidation of corresponding salicylaldehydes or acetophenone (B1666503) derivatives using hydrogen peroxide (H₂O₂) or peracids, known as the Dakin and Baeyer-Villiger reactions, respectively. researchgate.net A greener adaptation of the Dakin reaction has been developed, utilizing H₂O₂ in tap water at room temperature, which circumvents the need for transition metal catalysts, organic solvents, or other promoters. ajgreenchem.com

Metal-catalyzed reactions also play a crucial role. For instance, the copper-catalyzed substitution of 2-halophenols with hydroxide (B78521) can yield catechols, although this often requires harsh conditions. researchgate.net More advanced methods involve the direct conversion of cyclohexanones to catechols. An iodine-catalyzed transformation using dimethyl sulfoxide (B87167) (DMSO) as the solvent, oxidant, and oxygen source enables multiple oxygenation and dehydrogenative aromatization steps under mild conditions. acs.org Furthermore, chemoenzymatic methods, which combine biocatalytic steps with chemical catalysis, have proven effective. A comparative study highlighted the conversion of cis-dihydrodiols (produced via bacterial dioxygenase) to 3-substituted catechols using either a palladium on carbon (Pd/C) catalyst or a dehydrogenase enzyme. manchester.ac.uk

The table below summarizes various catalytic approaches for the synthesis of substituted catechols.

Table 1: Comparison of Catalytic Methods for Substituted Catechol Synthesis

| Catalytic System | Substrate Type | Key Reagents | Notable Features | Source(s) |

|---|---|---|---|---|

| Dakin Reaction (Green Protocol) | Substituted Hydroxylated Benzaldehydes | H₂O₂, Tap Water | Metal-free; room temperature; environmentally friendly. | ajgreenchem.com |

| Iodine-Catalyzed Oxidation | Cyclohexanones | I₂, DMSO | Metal-free; DMSO acts as solvent, oxidant, and oxygen source. | acs.org |

| Chemoenzymatic Synthesis | Substituted Benzenes | Pseudomonas putida (dioxygenase), Pd/C | Combines biocatalytic dihydroxylation with chemocatalytic dehydrogenation. | manchester.ac.uk |

Novel Synthetic Route Development for Enhanced Efficiency

An effective one-pot procedure for converting phenols to catechols has been demonstrated. researchgate.net This method involves the initial ortho-formylation of a phenol (B47542) using paraformaldehyde and a magnesium chloride-triethylamine system, followed by treatment with aqueous sodium hydroxide and hydrogen peroxide to afford the catechol. researchgate.netresearchgate.net This entire sequence is performed in a single vessel, streamlining the synthesis. researchgate.netresearchgate.net

Biocatalysis has also been harnessed to create one-pot cascade reactions for diol synthesis. A two-step enzymatic cascade for producing optically pure 2-substituted 1,3-diols employs two different ketoreductases in the same vessel. nih.govresearchgate.net The process involves a stereoselective reduction of a diketone to a hydroxy ketone, followed by a second reduction to the chiral diol, all without isolating the intermediate. nih.govresearchgate.net This highlights the power of enzymatic systems in constructing complex molecules efficiently. Similarly, combining different chemical catalysts in one pot has been shown to be effective, such as the use of a physical mixture of ReOₓ–Au/CeO₂ and carbon-supported rhenium catalysts to convert 1,4-anhydroerythritol into 1,4-butanediol. rsc.org

Table 2: Examples of One-Pot Syntheses for Diol Structures

| Reaction Type | Starting Material | Key Sequential Reagents/Catalysts | Product Type | Source(s) |

|---|---|---|---|---|

| Chemo-catalytic Cascade | Phenols | 1. Paraformaldehyde, MgCl₂-Et₃N2. NaOH, H₂O₂ | Substituted Catechols | researchgate.net |

| Biocatalytic Cascade | Diketones | Two distinct ketoreductases, NADPH recycling system | Optically Pure 2-Alkyl-1,3-diols | nih.govresearchgate.net |

The synthesis of chiral diols is of great interest, as these structures are valuable building blocks for pharmaceuticals and other biologically active molecules. nih.govacs.org Asymmetric methodologies aim to produce diols with high enantiomeric purity.

A prominent strategy involves the asymmetric reduction of β-hydroxy ketones to yield chiral 1,3-diols. nih.govacs.org For instance, chiral 1,3-keto alcohols can be synthesized via an asymmetric aldol (B89426) reaction using a proline-derived organocatalyst. nih.govacs.org Subsequent asymmetric reduction, often employing chiral oxazaborolidine reagents like the Corey-Bakshi-Shibata (CBS) catalyst, can produce chiral 1,3-diols with excellent enantiomeric excess (ee), often exceeding 99%. nih.govacs.org

Enzyme-catalyzed reactions are also a cornerstone of asymmetric diol synthesis. Biocatalytic cascade reactions using ketoreductases can achieve high stereoselectivity in the formation of chiral diols. nih.govresearchgate.net Another powerful technique is the Dynamic Kinetic Asymmetric Transformation (DYKAT), which combines enzymatic transesterification with metal-catalyzed epimerization. nih.gov This method has been used for the highly enantio- and diastereoselective synthesis of bicyclic diacetates from a racemic mixture of diols, which can then be hydrolyzed to furnish the enantiomerically pure diols. nih.gov Asymmetric dihydroxylation, such as the Sharpless dihydroxylation, is another key method for the enantioselective synthesis of 1,2-diols from alkenes. thieme-connect.com

Table 3: Overview of Asymmetric Methodologies for Diol Synthesis

| Methodology | Key Catalyst/Reagent | Substrate Type | Key Feature | Source(s) |

|---|---|---|---|---|

| Asymmetric Reduction | CBS–Oxazaborolidine Complex | Chiral Keto Alcohols | Produces a single enantiomer of the diol with >99% ee. | nih.govacs.org |

| Asymmetric Dihydroxylation | Chiral Osmium Catalysts | Alkenes | Direct conversion of C=C double bonds to chiral 1,2-diols. | thieme-connect.com |

| Biocatalytic Cascade | Ketoreductases | Diketones | One-pot, two-step reduction yielding optically pure diols. | nih.govresearchgate.net |

Table of Compounds

Table 4: Chemical Compounds Mentioned in the Article

| Compound Name | Role/Context |

|---|---|

| This compound | Target Compound |

| Catechol | General Class, Product |

| Salicylaldehyde | Reactant, Precursor |

| Acetophenone | Reactant, Precursor |

| Hydrogen peroxide (H₂O₂) | Oxidant |

| 2-halophenol | Reactant |

| Cyclohexanone | Reactant |

| Dimethyl sulfoxide (DMSO) | Solvent, Oxidant |

| cis-dihydrodiol | Intermediate |

| Palladium on carbon (Pd/C) | Catalyst |

| Paraformaldehyde | Reactant |

| Magnesium chloride (MgCl₂) | Reagent |

| Triethylamine (Et₃N) | Reagent |

| Sodium hydroxide (NaOH) | Reagent |

| Diketone | Reactant |

| 2-substituted 1,3-diol | Product |

| β-hydroxy ketone | Intermediate |

| 1,4-anhydroerythritol | Reactant |

| 1,4-butanediol | Product |

| Rhenium oxide (ReOₓ) | Catalyst |

| Gold (Au) | Catalyst Component |

| Cerium(IV) oxide (CeO₂) | Catalyst Support |

| 1,3-keto alcohol | Intermediate |

| CBS-oxazaborolidine | Catalyst |

| Bicyclic diol | Reactant |

| Alkene | Reactant |

| Vanillin | Reactant |

| o-Vanillin | Reactant |

| 1,2,3-trimethoxybenzene | Reactant |

| 5-bromo-1,2,3-trimethoxybenzene | Product |

| Resorcinol | Reactant |

| Guaiacol (B22219) | Reactant |

| Safrole | Reactant |

| 4-bromoanisole | Reactant |

| 4-bromophenol | Reactant |

| 2-bromoanisole | Reactant |

| 4-chloroanisole | Reactant |

| Benzamide | Reactant |

Chemical Reactivity and Mechanistic Investigations of 5 Bromo 3 Methoxybenzene 1,2 Diol

Reaction Pathways and Transformation Mechanisms

The primary reaction pathways for 5-bromo-3-methoxybenzene-1,2-diol involve transformations targeting the aromatic ring and its hydroxyl and methoxy (B1213986) functionalities. These reactions are crucial for the synthesis of more complex derivatives and for understanding its role in various chemical and biological systems.

Electrophilic Substitution Patterns and Selectivity

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution due to the potent electron-donating effects of the two hydroxyl groups and the methoxy group. organicchemistrytutor.com These groups increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. organicchemistrytutor.comlibretexts.org

The directing effects of the substituents determine the position of substitution. The hydroxyl and methoxy groups are strong ortho- and para-directing activators. libretexts.orglibretexts.org The bromine atom, while deactivating due to its inductive effect, is also an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. libretexts.orglibretexts.org

In this compound, the available positions for substitution are C4 and C6. The directing effects of the substituents are as follows:

C1-OH: directs ortho (C6) and para (C4).

C2-OH: directs ortho (C3-OCH₃, blocked) and para (C5-Br, blocked).

C3-OCH₃: directs ortho (C2-OH, C4) and para (C6).

C5-Br: directs ortho (C4, C6).

Considering the combined influence, both the C4 and C6 positions are strongly activated. The powerful activating nature of the hydroxyl groups often leads to polysubstitution if the reaction conditions are not carefully controlled. libretexts.org The selectivity between the C4 and C6 positions would depend on the specific electrophile and reaction conditions, with steric hindrance potentially playing a role. stackexchange.com For instance, bulkier electrophiles might favor the less sterically hindered position.

Table 1: Directing Effects of Substituents in this compound

| Substituent | Position | Type | Directing Effect |

| -OH | C1 | Strongly Activating | Ortho, Para |

| -OH | C2 | Strongly Activating | Ortho, Para |

| -OCH₃ | C3 | Strongly Activating | Ortho, Para |

| -Br | C5 | Deactivating | Ortho, Para |

Oxidation to Quinone Derivatives and Related Compounds

The 1,2-diol (catechol) moiety in this compound is susceptible to oxidation, leading to the formation of ortho-quinone derivatives. acs.orgmdpi.com This transformation is a characteristic reaction of catechols and can be achieved using various oxidizing agents, including enzymes like tyrosinase or chemical oxidants. mdpi.comnih.gov

The oxidation process involves the removal of two electrons and two protons from the hydroxyl groups, resulting in the formation of a diketone structure on the aromatic ring. oup.com The resulting 5-bromo-3-methoxy-1,2-benzoquinone is a highly reactive electrophilic species. mdpi.comoup.com These o-quinones can participate in various subsequent reactions, including Michael additions with nucleophiles like thiols or amino acids, and can also undergo further transformations or polymerization. mdpi.comnih.gov The stability of the formed o-quinone is influenced by factors such as pH. nih.gov

Under certain conditions, the oxidation of catechols can also lead to ring-opened products, such as muconic acid derivatives, through the action of strong oxidants like ozone. acs.org

Reduction to Methoxyhydroquinone Analogues

While the direct reduction of the phenolic hydroxyl groups is not a typical transformation, the corresponding ortho-quinone, formed from the oxidation of this compound, can be readily reduced back to the catechol structure. libretexts.org This reversible redox process is a key feature of the catechol-quinone system. Reagents like sodium borohydride (B1222165) or ascorbic acid can be used for this reduction. nih.gov

The term "methoxyhydroquinone analogues" could also refer to isomers such as 2-bromo-5-methoxybenzene-1,4-diol (B6157263) (a hydroquinone). The synthesis of such hydroquinones typically involves different synthetic routes, often starting from a different precursor rather than a direct reduction of the catechol isomer. youtube.com However, the reduction of a corresponding para-quinone would yield a hydroquinone. For example, 2-methoxy-1,4-benzoquinone can be reduced to 2-methoxyhydroquinone. nih.gov This highlights the rich redox chemistry within this class of compounds.

Interconversions within Phenolic Products

The methoxy group in this compound can be cleaved to a hydroxyl group, a reaction known as O-demethylation. This transformation converts the starting material into 5-bromobenzene-1,2,3-triol. Common reagents for this purpose are strong Lewis acids like boron tribromide (BBr₃) or strong protic acids like hydrobromic acid (HBr). chem-station.comcommonorganicchemistry.comcommonorganicchemistry.com The reaction with BBr₃ typically proceeds by coordination of the Lewis acid to the methoxy oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. chem-station.com

Conversely, the hydroxyl groups can be converted to methoxy groups (O-methylation) or other ether functionalities to protect them or modify the compound's properties. These interconversions are fundamental in the synthetic chemistry of phenols and their derivatives, allowing for the strategic manipulation of the molecule to achieve a desired target structure.

Table 2: Common Reagents for Interconversions

| Transformation | Reagent(s) | Product Type |

| O-Demethylation | Boron tribromide (BBr₃), Hydrobromic acid (HBr) | Triol |

| O-Methylation | Dimethyl sulfate, Methyl iodide | Methoxy ether |

| O-Benzylation | Benzyl bromide | Benzyl ether |

Radical Processes and Mechanistic Probing

The phenolic nature of this compound, particularly the catechol moiety, makes it susceptible to participating in radical-mediated reactions.

Investigation of Radical Intermediates in Chemical Transformations

The oxidation of catechols can proceed via one-electron steps, leading to the formation of semiquinone radical intermediates. acs.orgnih.gov These radical species are often transient but can be detected using techniques like Electron Paramagnetic Resonance (EPR) spectroscopy. nih.govnih.govrsc.org The formation of a semiquinone radical from this compound would involve the loss of a single electron and a proton from one of the hydroxyl groups.

These phenoxy radicals are key intermediates in various processes, including antioxidant mechanisms, where they can scavenge other radicals, and in polymerization or degradation pathways. nih.govresearchgate.net The subsequent fate of the semiquinone radical can involve disproportionation to form the catechol and the o-quinone, or it can react with other molecules, such as molecular oxygen or nitrogen dioxide, leading to a variety of products. mdpi.comnih.gov Theoretical studies on bromophenols suggest that the formation potential of phenoxy radicals is strongly related to the bromine substitution pattern. nih.gov The investigation of these radical intermediates is crucial for understanding the compound's antioxidant potential, its role in atmospheric chemistry, and its mechanisms of toxicity or biological activity. nih.govnih.gov

Mechanistic Studies with Radical Clock Experiments

No published research could be located that has utilized this compound in radical clock experiments. Such experiments are designed to investigate reaction mechanisms by using a chemical reaction with a known rate to "time" a competing reaction pathway. This is particularly useful for detecting the presence of short-lived radical intermediates. The absence of specific studies involving this compound means there is no data to report on its potential radical-mediated reaction mechanisms investigated through this method.

Catalytic Applications and Surface Interactions

Similarly, a comprehensive search did not yield specific studies on the catalytic applications of this compound, as outlined below.

Photocatalytic Decomposition Phenomena of Substituted Catechols

There is no available research detailing the photocatalytic decomposition of this compound. Studies on the photocatalytic degradation of other substituted catechols exist, but none specifically investigate this particular compound. Therefore, no data on its decomposition pathways, kinetics, or the influence of the bromo and methoxy substituents on the process can be provided.

Surface Modification of Catalytic Materials

Information regarding the use of this compound for the surface modification of catalytic materials is also not present in the available scientific literature. While catechols, in general, are known to anchor to various metal oxide surfaces and can be used to modify their properties, the specific interactions and effects of this compound on catalytic materials have not been reported.

Computational Chemistry and Molecular Modeling of 5 Bromo 3 Methoxybenzene 1,2 Diol

Molecular Interaction and Reactivity Studies

Computational methods provide a powerful lens through which to examine the intricate details of molecular behavior. For 5-bromo-3-methoxybenzene-1,2-diol, these studies offer insights into its potential biological activity and chemical reactivity.

Molecular Docking for Ligand-Protein Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of this methodology can be understood from studies on analogous compounds.

For instance, research on other brominated and methoxylated phenolic compounds has demonstrated their potential to interact with various protein targets. The process involves preparing the three-dimensional structure of the ligand (this compound) and the target protein. Docking algorithms then explore numerous possible binding poses, evaluating the binding affinity for each. This affinity is often expressed as a binding energy score, with lower values indicating a more stable interaction.

Key interactions that typically govern the binding of such phenolic compounds include:

Hydrogen Bonding: The hydroxyl groups of the catechol moiety are prime candidates for forming hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The benzene (B151609) ring and the methoxy (B1213986) group can engage in hydrophobic interactions with nonpolar residues.

Halogen Bonding: The bromine atom can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

An illustrative table of potential interactions, based on the functional groups of this compound, is provided below.

| Functional Group | Potential Interaction Type | Potential Interacting Amino Acid Residues |

| Hydroxyl (-OH) at C1 | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His |

| Hydroxyl (-OH) at C2 | Hydrogen Bond Donor/Acceptor | Asp, Glu, Ser, Thr, His |

| Methoxy (-OCH3) at C3 | Hydrogen Bond Acceptor | Asn, Gln |

| Benzene Ring | π-π Stacking, Hydrophobic | Phe, Tyr, Trp, Leu, Val |

| Bromine (-Br) at C5 | Halogen Bonding, Hydrophobic | Gly, Ala, Leu |

Electrostatic Potential (MEP) and Fukui Functions

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map visually represents the electrostatic potential on the electron density surface.

For this compound, the MEP would likely show:

Negative Potential (Red/Yellow): Concentrated around the oxygen atoms of the hydroxyl and methoxy groups, indicating regions susceptible to electrophilic attack. These areas are rich in electrons.

Positive Potential (Blue): Located around the hydrogen atoms of the hydroxyl groups, signifying electron-deficient regions prone to nucleophilic attack.

Neutral/Near-Neutral Potential (Green): Spread across the carbon atoms of the benzene ring.

Global Reactivity Descriptors (e.g., Chemical Hardness, Kinetic Stability)

Global reactivity descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These descriptors provide a general overview of the molecule's reactivity and stability.

| Descriptor | Formula | Significance |

| HOMO Energy (EHOMO) | - | Represents the ability to donate an electron. Higher values indicate a better electron donor. |

| LUMO Energy (ELUMO) | - | Represents the ability to accept an electron. Lower values indicate a better electron acceptor. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. Higher hardness implies lower reactivity. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. Higher softness implies higher reactivity. |

| Electronegativity (χ) | -(ELUMO + EHOMO) / 2 | Measures the power of an atom or group of atoms to attract electrons towards itself. |

| Chemical Potential (μ) | (ELUMO + EHOMO) / 2 | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | μ² / (2η) | Measures the electrophilic power of a molecule. |

Based on studies of similar substituted phenols and catechols, the presence of electron-donating hydroxyl and methoxy groups, along with the electron-withdrawing bromine atom, would create a nuanced electronic structure, influencing these global reactivity descriptors.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Analysis

The Electron Localization Function (ELF) and the Localized Orbital Locator (LOL) are topological analyses of the electron density that provide insights into the nature of chemical bonding. They are particularly useful for visualizing and quantifying the degree of electron localization in a molecule.

In an analysis of this compound, ELF and LOL would reveal:

High Localization: In the regions of covalent bonds (C-C, C-H, C-O, C-Br) and lone pairs on the oxygen and bromine atoms. This is depicted as basins of high ELF or LOL values.

Delocalization: Across the π-system of the benzene ring, indicated by lower ELF/LOL values compared to the covalent bonds.

These analyses help in understanding the electronic structure in detail, confirming the nature of the aromatic system and the influence of the substituents on the electron distribution.

Derivatives and Analogues of 5 Bromo 3 Methoxybenzene 1,2 Diol: Synthesis and Structure Activity Relationship Studies

Design Principles for Structural Modification

The rational design of derivatives based on the 5-bromo-3-methoxybenzene-1,2-diol core involves strategic alterations to its key functional groups and aromatic system. These modifications are aimed at probing and optimizing the molecule's interaction with biological targets or enhancing its chemical utility. Key design principles focus on varying the halogenation pattern, modifying the oxygenated substituents, and incorporating the catechol ring into more complex fused systems.

The position and number of halogen atoms on a catechol ring are critical determinants of a compound's physicochemical properties and biological activity. While the parent compound is this compound, altering this pattern can significantly impact factors such as lipophilicity, electronic character, and metabolic stability.

Research into the bromination of phenols and catechols demonstrates that the reaction can yield various substitution patterns depending on the conditions and starting materials. For instance, the bromination of catechol derivatives can lead to mono-, di-, or even perbrominated products. nih.govinstras.com The structure-activity relationship (SAR) is profoundly influenced by these patterns. For example, in certain classes of brominated phenols, a 3,5-dibromo-substitution pattern on a dihydroxybenzyl moiety was found to be crucial for specific biological activities, such as antimicrobial action against Staphylococcus epidermidis. nih.gov The general principle is that the halogen atoms act as key recognition elements and modulators of the molecule's electronic and steric profile.

The methoxy (B1213986) (-OCH₃) and phenolic hydroxyl (-OH) groups are pivotal to the chemical character of the catechol scaffold. Their modification is a primary strategy for fine-tuning activity.

The antioxidant properties of phenolic compounds, a key feature of catechols, are directly linked to the hydrogen-donating ability of the hydroxyl groups. nih.gov Studies on phenolic acids have shown that the presence and position of -OH and -OCH₃ groups significantly influence antioxidant capacity. nih.gov The -OCH₃ group, being an electron-donating group, can modulate the redox potential of the catechol system. The reactivity of ortho-methoxy-substituted catechol radicals, for instance, is a key factor in their biological effects, such as the inhibition of NADPH oxidase. nih.gov Modifying the hydroxyl groups, for example through alkylation or esterification, would block their hydrogen-bonding and antioxidant capabilities, which can be used to probe the mechanism of action. Conversely, demethylation of the methoxy group to a third hydroxyl would create a pyrogallol-type system, altering its chelating and redox properties.

A study on ortho-methoxy-substituted catechols found that those with electron-withdrawing groups were more potent inhibitors of NADPH oxidase than those with electron-donating groups. nih.gov This suggests that modifications to the ring that influence the electronic properties of the catechol moiety are a valid strategy for tuning biological activity.

Incorporating the brominated catechol moiety into a fused polycyclic structure is a powerful design strategy to create conformationally restricted analogues, which can lead to enhanced potency and selectivity for biological targets.

Indanone Systems: The synthesis of indanones can be achieved through intramolecular Friedel-Crafts acylation of phenylpropionic acids or other cyclization strategies. nih.gov A brominated and hydroxylated indanone, specifically 4,6-dibromo-5-hydroxy-1-indanone, has been synthesized, demonstrating the feasibility of creating fused systems from halogenated phenols. nih.gov Starting with a derivative of this compound, one could envision the construction of an indanone ring, leading to novel tricyclic structures where the electronic environment of the core is constrained and presented in a rigid framework.

Benzimidazole (B57391) Systems: Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. nih.gov They are commonly synthesized through the condensation of an ortho-phenylenediamine with aldehydes or carboxylic acids. nih.govorganic-chemistry.org An alternative and relevant approach involves the reaction of a catechol-derived benzoquinone with aldehydes and an ammonia (B1221849) source, which proceeds through domino C-N bond formation and cyclization. researchgate.net This strategy could be adapted for derivatives of this compound, where oxidation to the corresponding quinone followed by condensation would yield a brominated and methoxylated benzimidazole scaffold. Catechol-bearing benzimidazolium salts have also been synthesized and shown to possess potent antimicrobial properties, highlighting the value of combining these two pharmacophores. nih.gov

Introducing specific functional groups can impart new properties or mimic natural compounds. The synthesis of lactamomethyl derivatives of phenols is one such strategy, inspired by brominated compounds found in marine algae. instras.com

This modification is typically achieved through an N-alkylation of a lactam ring with an appropriate halide or, alternatively, by direct bromination of a pre-formed lactam-containing phenol (B47542). instras.com Research has described the synthesis of brominated polyphenols bearing pyrrolidone and caprolactam fragments. nih.govinstras.com For example, starting with a catechol, a perbrominated derivative with a lactamomethyl moiety was successfully synthesized. instras.com This approach could be applied to this compound to generate analogues where the lactam unit could modulate solubility, hydrogen bonding capacity, and biological target interactions.

Table 1: Examples of Lactamomethyl Derivatives from Phenolic Precursors This table is based on synthetic strategies described in the literature and illustrates potential derivatives.

| Phenolic Precursor | Lactam Moiety | Bromination Outcome | Potential Derivative Structure | Reference |

| Catechol | Pyrrolidone | Perbromination | 1-[(Tetrabromo-dihydroxy)benzyl]pyrrolidin-2-one | instras.com |

| Resorcinol (B1680541) | Pyrrolidone | Di-substitution | 1-[(Dibromo-dihydroxy)benzyl]pyrrolidin-2-one | instras.com |

| Pyrogallol | Pyrrolidone | Perbromination | 1-[(Tribromo-trihydroxy)benzyl]pyrrolidin-2-one | instras.com |

Synthetic Strategies for Derivative Libraries

To explore the structure-activity relationships of this compound analogues systematically, the generation of derivative libraries is essential. Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, are indispensable tools for this purpose.

The Suzuki-Miyaura coupling is a powerful and versatile reaction for forming carbon-carbon bonds, particularly between aryl groups. wikipedia.orglibretexts.org The reaction couples an organoboron species (like a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium complex. wikipedia.orglibretexts.org

The bromine atom on the this compound ring serves as an ideal "handle" for Suzuki coupling. This allows for the direct linkage of a wide variety of aryl or heteroaryl groups at the 5-position, creating a library of biaryl compounds. The general reactivity for halides in Suzuki coupling is I > Br > Cl, making aryl bromides excellent substrates. wikipedia.org

The standard catalytic cycle involves:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the this compound derivative.

Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two aryl groups are coupled, forming the new biaryl product and regenerating the Pd(0) catalyst.

A critical aspect of using catechol derivatives in Suzuki coupling is the potential for the catechol hydroxyls to interact with the boron reagent. Boronic esters derived from catechols were used in the original work by Suzuki and are stable, crystalline solids. yonedalabs.com It is also possible to use boronic acids directly with the brominated catechol substrate, provided the phenolic hydroxyls are suitably protected or the reaction conditions are carefully controlled. The versatility of the Suzuki reaction allows for the coupling of the brominated catechol with a vast array of commercially available or readily synthesized arylboronic acids, enabling the rapid generation of a diverse library for SAR studies.

Table 2: Key Components in Suzuki Coupling for Derivative Library Synthesis

| Component | Role | Examples for Derivatizing this compound | Reference |

| Aryl Halide | Electrophilic Partner | This compound (or protected form) | wikipedia.org |

| Organoboron Reagent | Nucleophilic Partner | Phenylboronic acid, 4-pyridylboronic acid, Thiophene-2-boronic acid | libretexts.org |

| Palladium Catalyst | Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | libretexts.org |

| Base | Activator | Na₂CO₃, K₃PO₄, Cs₂CO₃ | wikipedia.org |

Condensation and Cyclization Reactions for Novel Scaffolds

The catechol moiety of this compound is a prime site for condensation and cyclization reactions, enabling the synthesis of a diverse array of heterocyclic scaffolds. These reactions are fundamental in medicinal chemistry for creating novel molecular entities with potential therapeutic applications.

Furthermore, the catechol unit can be a precursor for the synthesis of more complex polycyclic systems. Through multi-step sequences that may involve protection of the hydroxyl groups followed by directed ortho-metalation, it is possible to introduce additional functional groups that can then participate in intramolecular cyclization reactions. These might include Pictet-Spengler or Bischler-Napieralski type reactions if an aminoethyl side chain is introduced, leading to the formation of isoquinoline-based structures.

The presence of the bromine atom also offers a handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. researchgate.net These reactions can be employed to append various aryl, alkyl, or alkynyl groups to the benzene (B151609) ring, significantly expanding the structural diversity of the resulting derivatives. Subsequent intramolecular reactions, such as a Heck reaction or a radical cyclization, could then be utilized to construct additional rings, leading to novel polycyclic scaffolds. For example, the introduction of a vinyl group via a Stille coupling could be followed by an intramolecular Diels-Alder reaction if a suitable diene is present on another part of the molecule.

The synthesis of nitrogen-containing heterocycles is another important avenue. mdpi.com Condensation of the diol with primary amines can lead to the formation of phenoxazine-type structures, particularly if the reaction is followed by an oxidative cyclization. The specific conditions of the reaction, such as the choice of solvent and catalyst, can influence the regioselectivity of the cyclization, particularly in cases where the starting catechol is unsymmetrically substituted, as is the case with this compound.

The table below summarizes some potential cyclization reactions and the resulting novel scaffolds that could be synthesized from this compound.

| Reactant(s) | Reaction Type | Resulting Scaffold | Potential for Further Diversification |

| Glyoxal | Acid-catalyzed condensation | Dioxane | Introduction of substituents on the dioxane ring |

| Primary amines | Condensation and oxidative cyclization | Phenoxazine | N-alkylation or N-arylation |

| Bifunctional reagents (e.g., phosgene, thiophosgene) | Condensation | Dioxolone, dioxolthione | Ring-opening reactions to form other derivatives |

| Allyl halides followed by Claisen rearrangement | Rearrangement and cyclization | Dihydrofuran | Oxidation to furan, further functionalization of the side chain |

Structure-Activity Relationship (SAR) Elucidation

The biological activity of derivatives of this compound is intricately linked to their three-dimensional structure and the nature and position of their substituents. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more potent and selective analogues.

The biological activity of phenolic compounds is significantly influenced by the number and position of hydroxyl groups and other substituents on the aromatic ring. mdpi.comresearchgate.net For derivatives of this compound, the interplay between the bromo, methoxy, and hydroxyl groups is a key determinant of their biological profile.

The Role of the Bromine Substituent: The presence of a bromine atom can have a profound effect on the biological activity of a molecule. researchgate.net Its electron-withdrawing nature can influence the acidity of the phenolic hydroxyl groups, which can be critical for interactions with biological targets. Furthermore, the steric bulk of the bromine atom can dictate the preferred conformation of the molecule and influence its binding to enzymes or receptors. In some cases, the bromine atom can act as a key interaction point within a binding pocket, forming halogen bonds with protein residues. Studies on other brominated phenolic compounds have shown that the position of the bromine atom is crucial for activity. nih.gov

The Catechol Moiety: The 1,2-diol (catechol) functionality is a common feature in many biologically active natural products. The ability of the two adjacent hydroxyl groups to chelate metal ions can be important for certain biological activities. Furthermore, the catechol moiety can undergo redox cycling, which can be the basis for antioxidant or pro-oxidant effects. The antioxidant activity of phenolic compounds is often correlated with the number and arrangement of hydroxyl groups. nih.govnih.gov

The following table summarizes the expected impact of modifying the substituents on the biological activity of derivatives of this compound, based on general principles of medicinal chemistry and SAR studies of related compounds.

| Modification | Potential Impact on Biological Activity | Rationale |

| Removal of the bromine atom | Could increase or decrease activity | Depends on whether the bromine is involved in key binding interactions or if its electron-withdrawing effect is beneficial. |

| Shifting the position of the bromine atom | Likely to significantly alter activity | Changes the steric and electronic profile of the molecule, affecting its fit in a binding site. |

| Replacing the bromine with other halogens (Cl, F, I) | Gradual change in activity | Allows for fine-tuning of steric and electronic properties. |

| Removal of the methoxy group | May increase or decrease activity | Alters the electronic properties and lipophilicity of the molecule. |

| Replacing the methoxy group with other alkyl or alkoxy groups | Modulates lipophilicity and steric bulk | Can be used to optimize pharmacokinetic properties. |

| Modifying the hydroxyl groups (e.g., methylation, acetylation) | Generally decreases antioxidant activity but may increase other activities | The free hydroxyl groups are often crucial for antioxidant effects, but their modification can lead to compounds with different biological targets. nih.gov |

The three-dimensional shape of a molecule, or its conformation, is a critical factor in its ability to interact with a biological target. Conformational analysis aims to identify the low-energy, and therefore most populated, conformations of a molecule and to understand how these conformations might relate to its biological activity. lumenlearning.com

For derivatives of this compound, the flexibility of the molecule will depend on the nature of the substituents and any rings that have been appended to the core structure. For the parent compound itself, rotation around the C-O bonds of the methoxy and hydroxyl groups will be the main source of conformational flexibility. Intramolecular hydrogen bonding between the two adjacent hydroxyl groups, or between a hydroxyl group and the methoxy group, can significantly influence the preferred conformation.

The identification of the bioactive conformation, which is the specific three-dimensional arrangement that a molecule adopts when it binds to its biological target, is a key goal of SAR studies. This is often achieved through a combination of experimental techniques, such as X-ray crystallography of ligand-protein complexes, and computational methods, such as molecular modeling and docking studies.

By comparing the preferred conformations of active and inactive analogues, it is possible to build a pharmacophore model. This model defines the essential three-dimensional arrangement of functional groups that is required for biological activity. For derivatives of this compound, a pharmacophore model might specify the required relative positions of the bromine atom, the hydroxyl groups, and other key features of the molecule.

The table below outlines some key considerations for the conformational analysis of derivatives of this compound.

| Structural Feature | Conformational Consideration | Impact on Bioactive Conformation |

| Catechol moiety | Intramolecular hydrogen bonding | Can lock the hydroxyl groups in a specific orientation, which may be favorable or unfavorable for binding. |

| Methoxy group | Rotation around the C-O bond | The orientation of the methyl group can influence steric interactions with the binding site. |

| Fused aliphatic rings | Chair/boat conformations | The overall shape of the molecule is determined by the ring conformation, which in turn is influenced by the substituents. |

| Flexible side chains | Multiple possible rotamers | The molecule may need to adopt a specific side chain conformation to fit into the binding pocket. |

Biological Activity Investigations of 5 Bromo 3 Methoxybenzene 1,2 Diol and Its Analogues in Vitro Mechanistic Focus

Antioxidant and Oxidative Stress Modulation Research (In Vitro)

The antioxidant properties of phenolic compounds, especially catechols, are a primary area of investigation. Their ability to neutralize harmful reactive species is central to their potential cytoprotective effects.

Free Radical Scavenging Mechanisms

The core mechanism by which 5-bromo-3-methoxybenzene-1,2-diol and its analogues are thought to scavenge free radicals is through hydrogen atom transfer (HAT). The two hydroxyl (-OH) groups on the benzene (B151609) ring are crucial for this activity. nih.gov These groups can donate a hydrogen atom to an unstable free radical, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, a stable free radical used in common antioxidant assays. nih.gov Upon donating a hydrogen atom, the catechol is converted into a more stable semiquinone radical, which can be further oxidized to a quinone. The presence of electron-donating groups on the aromatic ring, like the methoxy (B1213986) group, can enhance this radical scavenging capacity. The stability of the resulting radical and the ease with which the O-H bond is broken are key determinants of the compound's antioxidant potency. nih.gov

Reactive Oxygen Species (ROS) Inhibition Pathways

Table 1: In Vitro Effect of BEMB on ROS Production in LPS-stimulated RAW 264.7 Cells

| Treatment | Concentration (µg/mL) | ROS Production (% of LPS Control) |

|---|---|---|

| Control | - | Normal |

| LPS | 1 | 100% |

| LPS + BEMB | 12.5 | Reduced |

| LPS + BEMB | 25 | Significantly Reduced |

This table is illustrative, based on findings that BEMB inhibits ROS production in a dose-dependent manner. nih.govresearchgate.net

Anti-Inflammatory Signaling Pathway Modulation (In Vitro)

Chronic inflammation is linked to numerous diseases, and targeting inflammatory pathways is a key therapeutic strategy. Catechol-containing compounds are often explored for their anti-inflammatory potential.

NF-κB Pathway Inhibition Studies

The nuclear factor-kappa B (NF-κB) is a critical transcription factor that governs the expression of many pro-inflammatory genes. nih.govresearchgate.net Research on the analogue 3-bromo-5-(ethoxymethyl)-1,2-benzenediol (BEMB) has shown that it can effectively suppress the NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. researchgate.net BEMB was observed to inhibit the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB-α). This action prevents the translocation of the active p65 subunit of NF-κB into the nucleus. By blocking the nuclear translocation of p65, BEMB effectively halts the transcription of NF-κB target genes, which include key inflammatory mediators. nih.govresearchgate.net

Modulation of iNOS and COX-2 Expression

Two of the most important enzymes in the inflammatory response, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), are transcriptionally regulated by NF-κB. researchgate.net In vitro studies with BEMB have demonstrated its ability to downregulate the expression of both iNOS and COX-2 at both the mRNA and protein levels in LPS-activated macrophages. nih.govresearchgate.net The inhibition of iNOS leads to a decrease in the production of nitric oxide (NO), a key inflammatory signaling molecule. nih.gov Similarly, the suppression of COX-2 results in reduced synthesis of prostaglandins, which are potent inflammatory mediators. This dual inhibition of iNOS and COX-2 expression is a significant indicator of the anti-inflammatory potential of this class of compounds. researchgate.net

Table 2: In Vitro Effect of BEMB on iNOS and COX-2 Expression in LPS-stimulated RAW 264.7 Cells

| Treatment | Concentration | iNOS Expression | COX-2 Expression |

|---|---|---|---|

| Control | - | Basal Level | Basal Level |

| LPS | 1 µg/mL | Markedly Increased | Markedly Increased |

This table summarizes findings that BEMB suppresses the protein expression of iNOS and COX-2. researchgate.net

Antimicrobial Efficacy and Mechanisms (In Vitro)

The search for new antimicrobial agents is a global health priority. Phenolic compounds, including catechols, have long been recognized for their antimicrobial properties. Research into analogues like 4-allylbenzene-1,2-diol has provided insights into the potential mechanisms of action for this chemical class. mdpi.com The primary proposed mechanism is the disruption of the bacterial cell membrane integrity. mdpi.com The lipophilic nature of the benzene ring allows the compound to intercalate into the lipid bilayer of the cell membrane, leading to increased permeability and leakage of essential intracellular components, ultimately causing cell death. mdpi.com

Furthermore, studies on 4-allylbenzene-1,2-diol have shown that it can inhibit bacterial motility and biofilm formation. mdpi.com Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. By preventing biofilm formation, these compounds may render bacteria more susceptible to other antimicrobial agents and host immune responses. The compound was also found to reduce the production of extracellular polysaccharides (EPS), which are crucial for the structural integrity of the biofilm. mdpi.com These findings suggest that this compound and its analogues may act through a multi-faceted mechanism to exert their antimicrobial effects. mdpi.com

Antibacterial Activity Against Pathogenic Strains

The antibacterial potential of halogenated catechols and related phenolic compounds has been a subject of significant research interest. While direct studies on the antibacterial activity of this compound are not extensively documented in the reviewed literature, the examination of its analogues provides valuable insights into its potential efficacy against pathogenic bacterial strains. Halogenation, in general, has been observed to enhance the antimicrobial properties of phenolic compounds. nih.govnih.gov

A study on halogenated dopamine (B1211576) methacrylamide (B166291) (DMA), which features a catechol structure, demonstrated that its incorporation into hydrogels led to over 99% killing efficiency against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. nih.govnih.gov More significantly, a hydrogel containing a chlorinated DMA analogue exhibited broad-spectrum antimicrobial activity against several multidrug-resistant (MDR) bacteria, including methicillin-resistant S. aureus (MRSA), vancomycin-resistant enterococci (VRE), multi-antibiotic resistant Pseudomonas aeruginosa (PAER), multi-antibiotic resistant Acinetobacter baumannii (AB), and carbapenem-resistant Klebsiella pneumoniae (CRKP). nih.govnih.gov This suggests that the presence of a halogen on the catechol ring can be a critical determinant of potent antibacterial action.

Further evidence for the antibacterial efficacy of brominated and methoxylated phenolic structures comes from the investigation of 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol, a compound isolated from the marine sponge Phyllospongia papyracea. This complex brominated phenol (B47542) demonstrated significant activity against a panel of pathogenic bacteria. nih.govnih.gov The minimal inhibitory concentrations (MICs) for this compound were determined to be 1 µg/mL against Bacillus subtilis and Staphylococcus aureus, 2 µg/mL against Campylobacter jejuni, 4 µg/mL against Pseudomonas aeruginosa, and 8 µg/mL against Streptococcus pneumoniae and Listeria monocytogenes. nih.govnih.gov The potent activity of this structurally related molecule underscores the potential of this compound as an antibacterial agent.

The antimicrobial activity of various alkyloxy benzene-1,2-diols has also been assessed, with heptyloxy benzene-1,2-diol showing bactericidal effects against Bacillus subtilis by permeabilizing the bacterial membrane. rug.nl Another related compound, 4-allylbenzene-1,2-diol, isolated from Piper austrosinense, exhibited strong antibacterial activity against several plant pathogenic bacteria, including various Xanthomonas species, with MIC values ranging from 333.75 to 1335 μmol/L. mdpi.com

Table 1: Antibacterial Activity of 2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol

| Pathogenic Strain | Minimal Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 1 µg/mL |

| Staphylococcus aureus | 1 µg/mL |

| Campylobacter jejuni | 2 µg/mL |

| Pseudomonas aeruginosa | 4 µg/mL |

| Streptococcus pneumoniae | 8 µg/mL |

| Listeria monocytogenes | 8 µg/mL |

Antifungal Activity Investigations

The investigation into the antifungal properties of this compound and its analogues reveals a potential for activity against various fungal pathogens. The presence of a bromine atom in a molecule can, in some instances, enhance its antifungal efficacy. researchgate.net This suggests that the bromination of the catechol structure could be a key feature for its antifungal potential.

While specific studies on the antifungal activity of this compound are limited, research on related halogenated compounds provides a basis for its potential action. For instance, the general class of halogenated catechols has been shown to possess broad-spectrum antimicrobial activities, which can extend to fungal species. nih.govnih.gov

A study focusing on the anti-inflammatory properties of 3-bromo-5-(ethoxymethyl)-1,2-benzenediol, a structurally similar compound, in a zebrafish model indicates the biological activity of brominated catechols. nih.govresearchgate.net Although this study did not directly assess antifungal effects, it demonstrates that such molecules are bioactive and can modulate biological pathways. The structural similarities between these compounds and this compound suggest that the latter may also possess significant biological activities, including antifungal properties.

Molecular Targets and Enzyme Inactivation Mechanisms

The molecular mechanisms underlying the antimicrobial activity of halogenated catechols appear to be multifaceted. For chlorinated dopamine methacrylamide, a catechol-containing compound, molecular docking and dynamics simulations have suggested a potential mechanism of action involving the inhibition of bacterial fatty acid synthesis. nih.govnih.gov Specifically, the Cl-functionalized catechol is predicted to target the enoyl-acyl carrier protein reductase (FabI), a crucial enzyme in this pathway. nih.govnih.gov Given the electronic similarities between chlorine and bromine, it is plausible that this compound could exert its antibacterial effects through a similar mechanism of enzyme inactivation.

Another potential mechanism of action for catechols is the generation of reactive oxygen species (ROS). The autoxidation of catechols can produce hydrogen peroxide (H₂O₂), which has inherent antimicrobial properties. nih.gov However, the introduction of an electron-withdrawing group like bromine can reduce the rate of catechol oxidation, potentially diminishing the role of ROS generation in its antimicrobial effect. nih.gov

The anti-inflammatory effects of the related compound 3-bromo-5-(ethoxymethyl)-1,2-benzenediol have been attributed to its ability to inhibit the production of nitric oxide (NO) and downregulate the NF-κB signaling pathway in response to lipopolysaccharide (LPS) stimulation. nih.govresearchgate.net This indicates that brominated catechols can interfere with key cellular signaling cascades, a mechanism that could also contribute to their antimicrobial and other biological activities.

Anticancer Mechanistic Studies (In Vitro)

Cell Proliferation and Apoptosis Induction in Cancer Cell Lines

The potential of this compound and its analogues as anticancer agents has been explored through in vitro studies focusing on their effects on cancer cell proliferation and the induction of apoptosis. A study on 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide, a compound containing a bromo-substituent, demonstrated significant anti-proliferative activity against the A549 lung cancer cell line with an IC50 of 45.5 µg/mL. nih.gov

Furthermore, a purified fraction from the lichen Parmotrema tinctorum, containing 5-methyl-1,3-benzenediol and its derivative, showed a marked reduction in the viability of several cancer cell lines. nih.gov The IC50 values for this fraction ranged from 1.2 to 12.8 µg/ml across different cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer). nih.gov The anticancer effect was associated with the induction of apoptosis, confirmed by the activation of the caspase cascade and an accumulation of apoptotic cells in the Sub-G1 phase of the cell cycle. nih.gov

Broussonin A and B, diphenylpropane derivatives with structural similarities to catechols, have also been shown to inhibit the proliferation of non-small cell lung cancer (NSCLC) p53 wild-type A549 and p53-deficient H1299 cells, as well as ovarian cancer p53-deficient SKOV-3 cells. nih.gov These findings collectively suggest that benzenediol structures, particularly when substituted, can possess potent anti-proliferative and pro-apoptotic properties against various cancer cell lines.

Table 2: Anti-proliferative Activity of Related Compounds on Cancer Cell Lines

| Compound/Fraction | Cancer Cell Line | IC50 Value |

|---|---|---|

| 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide | A549 (Lung) | 45.5 µg/mL |

| Fraction from Parmotrema tinctorum (containing 5-methyl-1,3-benzenediol) | MCF-7 (Breast) | 1.2 - 12.8 µg/mL |

| HeLa (Cervical) | ||

| HepG2 (Liver) |

Angiogenesis Inhibition Mechanisms (e.g., VEGF Signaling)

The inhibition of angiogenesis, the formation of new blood vessels, is a critical strategy in cancer therapy. Analogues of this compound have shown promise in this area. For instance, 4-2-(5-bromo-1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine-1-carbothioamide exhibited anti-angiogenic activity with an IC50 of 56.9 µg/mL in a rat aorta angiogenesis assay and inhibited the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 76.3 µg/mL. nih.gov This anti-angiogenic effect may be linked to the inhibition of vascular endothelial growth factor (VEGF) signaling, a key pathway in angiogenesis. nih.gov Antioxidant compounds, a class to which catechols belong, have been shown to inhibit angiogenesis by influencing VEGF signaling. nih.gov

Broussonin A and B have been demonstrated to abrogate VEGF-A-stimulated angiogenic responses, including endothelial cell migration, invasion, and tube formation. nih.gov The mechanism for this anti-angiogenic activity was found to be the inactivation of VEGF-A-stimulated downstream signaling pathways. nih.gov Specifically, these compounds were shown to inhibit the phosphorylation of VEGFR-2, the primary receptor for VEGF-A. nih.gov Given that several approved angiogenesis inhibitors target the VEGF pathway, the potential for brominated catechols to interfere with this signaling cascade is a significant area of investigation. youtube.comyoutube.com

Modulation of Integrin/FAK Signaling Pathways

Integrins and focal adhesion kinase (FAK) are key players in cell adhesion, migration, and proliferation, all of which are crucial processes in angiogenesis and cancer metastasis. The activation of the integrin-FAK signaling axis is known to be involved in the growth of collateral vessels. nih.gov

Studies on broussonin A and B have provided evidence for the modulation of integrin signaling as part of their anti-angiogenic mechanism. nih.gov Treatment with these compounds led to the downregulation of integrin β1 and integrin-linked kinase. nih.gov Integrins, such as αvβ3, can form a complex with VEGFR2, and this interaction is vital for active angiogenesis. nih.gov By downregulating integrin expression, compounds like broussonin A and B can disrupt this critical interaction and thereby inhibit angiogenesis. nih.govnih.gov Although direct evidence for the effect of this compound on the integrin/FAK pathway is not yet available, the findings from these related diphenylpropane derivatives suggest a plausible mechanism for its potential anti-angiogenic and anticancer activities.

Enzyme Inhibition and Receptor Interaction Research (In Vitro)

The presence of a catechol ring, a methoxy group, and a bromine atom in this compound suggests its potential to interact with a variety of enzymes. Research on its analogues has revealed inhibitory activities against several metabolic and hydrolase enzymes.

Metabolic Enzyme Inhibition (e.g., α-Glucosidase, PTP1B, Xanthine (B1682287) Oxidase, Aldose Reductase)

α-Glucosidase Inhibition: Analogues of this compound, particularly bromophenols, have demonstrated notable inhibitory effects on α-glucosidase, an enzyme crucial for carbohydrate digestion. A study on a series of bromophenol and diarylmethane compounds revealed potent α-glucosidase inhibition, with Kᵢ values ranging from 14.44 ± 0.88 nM to 43.53 ± 9.06 nM and IC₅₀ values between 11.72 nM and 46.11 nM. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition: PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making its inhibitors potential therapeutics for type 2 diabetes and obesity. nih.gov Bromocatechol-chalcone derivatives have been investigated as allosteric inhibitors of PTP1B. nih.gov These compounds bind to a site remote from the active site, inducing a conformational change that inhibits the enzyme's activity. The most potent of these compounds demonstrated noncompetitive inhibition with an IC₅₀ value of 1.061 ± 0.202 μM. nih.gov This suggests that the bromocatechol moiety is a viable scaffold for designing PTP1B inhibitors.

Xanthine Oxidase (XO) Inhibition: Xanthine oxidase catalyzes the final steps of purine (B94841) metabolism, leading to the production of uric acid. mdpi.com Elevated levels of uric acid can cause gout. mdpi.com The substrate analogue 8-bromoxanthine (B49285) has been shown to be an uncompetitive inhibitor of xanthine oxidase with a Kᵢ of approximately 400 μM. nih.gov It exhibits preferential binding to the reduced form of the enzyme's molybdenum center. nih.gov Various phenolic compounds, including flavonoids, also inhibit XO, with their activity influenced by the arrangement of hydroxyl groups and other structural features. frontiersin.orgnih.gov

Aldose Reductase Inhibition: Aldose reductase, the first enzyme in the polyol pathway, is implicated in the long-term complications of diabetes. researchgate.netmdpi.comopenmedicinalchemistryjournal.com Several bromophenols isolated from the red alga Symphyocladia latiuscula have shown significant aldose reductase inhibitory activity. nih.gov Further studies on synthetic bromophenols, diarylmethanones, and diarylmethanes have identified compounds with potent inhibitory effects. nih.gov For a series of bromophenols, Kᵢ values against aldose reductase were in the micromolar to nanomolar range, with the most active compound having a Kᵢ of 0.092 ± 0.015 μM. nih.gov

| Enzyme | Compound Class | Inhibition Data | Source(s) |

| α-Glucosidase | Bromophenols | Kᵢ: 14.44 - 43.53 nM; IC₅₀: 11.72 - 46.11 nM | nih.gov |

| PTP1B | Bromocatechol-chalcones | IC₅₀: 1.061 ± 0.202 μM (most potent) | nih.gov |

| Xanthine Oxidase | 8-Bromoxanthine | Kᵢ: ~400 μM | nih.gov |

| Aldose Reductase | Bromophenols | Kᵢ: 0.092 - 1.09 μM | nih.gov |

Hydrolase Enzyme Inhibition (e.g., Urease, Cholinesterases, Monoamine Oxidases)

Urease Inhibition: Urease is a nickel-containing enzyme produced by some bacteria and is a virulence factor in infections, such as those caused by Helicobacter pylori. nih.govpwr.edu.pl Inhibition of urease is a therapeutic strategy for these conditions. nih.gov While direct data on brominated catechols is scarce, related compounds like 4-bromophenyl boronic acid have been identified as effective urease inhibitors. nih.gov

Cholinesterases (AChE and BuChE) Inhibition: Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are used to treat the symptoms of Alzheimer's disease by increasing acetylcholine (B1216132) levels in the brain. mdpi.comnih.govmdpi.com A series of novel bromophenol derivatives were synthesized and evaluated for their AChE inhibitory properties. nih.gov Several of these compounds displayed significant inhibition, with IC₅₀ values indicating potent activity. nih.gov

Monoamine Oxidases (MAO) Inhibition: Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters like dopamine. nih.gov MAO-B inhibitors are used in the treatment of Parkinson's disease. nih.gov Tetralone and indanone derivatives featuring a nitrocatechol moiety have been synthesized and shown to be dual inhibitors of both catechol-O-methyltransferase (COMT) and MAO-B. nih.gov One of the most promising compounds, a 4-chromanone (B43037) derivative, exhibited an IC₅₀ value of 7.26 μM for MAO-B. nih.gov MAO inhibitors can also reduce the expression of pro-inflammatory cytokines. nih.gov

| Enzyme | Compound Class | Inhibition Data (IC₅₀) | Source(s) |

| Acetylcholinesterase | Bromophenol derivatives | Significant inhibition reported | nih.gov |

| Monoamine Oxidase B | Nitrocatechol-substituted 4-chromanone | 7.26 μM | nih.gov |

| Urease | 4-Bromophenyl boronic acid | Effective inhibition reported | nih.gov |

Interactions with Specific Molecular Targets (e.g., DNA, Cellular Membranes)

DNA Interaction: Catechol derivatives have been shown to induce strand breakage in plasmid DNA, an effect that appears to be mediated by the generation of reactive oxygen species like the hydroxyl radical. nih.gov The nature of this interaction and the resulting DNA damage can be influenced by the presence of metal chelators. nih.gov The interaction of flavonoids, which share structural similarities with catechol derivatives, with DNA is influenced by the number and position of hydroxyl groups and any steric hindrance. researchgate.net Methods like the electrophoretic mobility shift assay (EMSA) are powerful tools for studying such protein-DNA interactions in vitro. nih.gov

Cellular Membranes: The interaction of catechol-containing molecules with cellular membranes is an area of active research. For instance, the catecholamine isoproterenol (B85558) has been shown to interact with plasma membranes isolated from rat myometrium, stimulating adenyl cyclase activity. nih.gov Furthermore, brominated lipid probes have been developed as tools to investigate the structure and asymmetries of highly curved cellular membranes, demonstrating how specific lipids can accumulate at membrane-protein interfaces. nih.gov The study of protein-sphingolipid interactions within the membranes of living cells is also being advanced through the use of photoactive sphingolipid precursors. researchgate.net

Biotransformation and Metabolic Pathways (In Vitro)

The metabolism of this compound is expected to involve key enzymatic pathways that modify its catechol structure.

O-Methylation Processes in Biological Systems

The catechol moiety is a primary target for O-methylation by the enzyme catechol-O-methyltransferase (COMT). This process is a major metabolic pathway for many catechol-containing compounds, including flavonoids and catecholamines. nih.gov Studies have shown that the O-methylation of catechol to form guaiacol (B22219) (2-methoxyphenol) and veratrole (1,2-dimethoxybenzene) can be achieved using various catalysts. mdpi.comrsc.org Research on bromothiocatechols, which are metabolites of bromobenzene, has demonstrated that both the thiol and the phenol groups can undergo biological methylation. nih.gov The rapid O-methylation of mutagenic flavonoids by COMT is considered a key reason for their lack of carcinogenicity in vivo, as it represents an efficient inactivation pathway. nih.gov

Metabolism in Microsomal Systems

In vitro studies using liver microsomes are crucial for understanding the metabolic fate of xenobiotics. The metabolism of bromo-substituted compounds has been investigated in various microsomal systems. For example, studies with rat liver microsomes have shown that the metabolism of polybrominated biphenyls (PBBs) is dependent on the position of the bromine atoms, with the presence of a bromine-free para position being important for metabolism. nih.gov Similarly, the metabolism of bromo-substituted estradiols by hamster liver microsomes involves hydroxylation and dehalogenation, with the rate of these reactions being influenced by the position of the bromine substituent. nih.gov The metabolic stability of compounds can be assessed in liver microsomes from different species, providing insights into potential inter-species differences in metabolism. mdpi.com Studies on brominated flame retardants have also utilized rat liver microsomes to determine their metabolization rates. wur.nl

Advanced Spectroscopic and Analytical Characterization in Research of 5 Bromo 3 Methoxybenzene 1,2 Diol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of protons (¹H NMR) and carbon atoms (¹³C NMR). However, specific experimental NMR data for 5-bromo-3-methoxybenzene-1,2-diol is not available in the searched scientific literature.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

No peer-reviewed studies or database entries containing the ¹H NMR spectrum for this compound could be located. In a hypothetical analysis, one would expect to observe distinct signals for the two aromatic protons, the two hydroxyl (-OH) protons, and the methoxy (B1213986) (-OCH₃) protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial for confirming the substitution pattern on the benzene (B151609) ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Similarly, experimental ¹³C NMR data for this compound are not present in the available literature. A ¹³C NMR spectrum would be instrumental in confirming the carbon framework of the molecule. It would be expected to show seven distinct signals, corresponding to the six carbon atoms of the benzene ring and the one carbon of the methoxy group. The chemical shifts would indicate the electronic environment of each carbon, influenced by the attached bromine, hydroxyl, and methoxy functional groups.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

No specific FT-IR spectrum for this compound has been published. A general analysis would anticipate characteristic absorption bands for the O-H stretching of the hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O stretching for the ether and phenol (B47542) functionalities (around 1000-1300 cm⁻¹). The C-Br stretch would appear at lower frequencies (typically 500-650 cm⁻¹). A 2016 study on a complex derivative of this compound utilized FT-IR for characterization of the final product, but did not report the spectrum of the this compound precursor. researchgate.net

Raman Spectroscopy Applications

There is no available Raman spectroscopic data for this compound in the surveyed literature. Raman spectroscopy would complement FT-IR by providing information on the vibrations of the carbon backbone and other symmetric bonds that are often weak in FT-IR spectra.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis